(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid
Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl-protected amino group and a hydroxybenzyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the hydroxybenzyl moiety: This can be achieved through a Friedel-Crafts alkylation reaction using 4-hydroxybenzyl chloride and an appropriate catalyst.
Coupling of the protected amino acid with the hydroxybenzyl moiety: This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybenzyl moiety can undergo oxidation to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Free amino acids.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butoxycarbonyl group is commonly used to protect amino groups during multi-step synthesis.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry
Material Science: Employed in the synthesis of polymers and materials with specific properties.
Catalysis: Used as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. In drug development, it may bind to specific receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(4-hydroxybenzyl)propanoic acid: Lacks the tert-butoxycarbonyl protection.
®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Contains a methoxy group instead of a hydroxy group.
Uniqueness
Structural Complexity: The presence of both a tert-butoxycarbonyl-protected amino group and a hydroxybenzyl moiety makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
(2R)-2-[(4-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-4-6-12(17)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCXBQCASNXFLJ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130481 | |
Record name | (αR)-α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-hydroxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260607-94-0 | |
Record name | (αR)-α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260607-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-hydroxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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